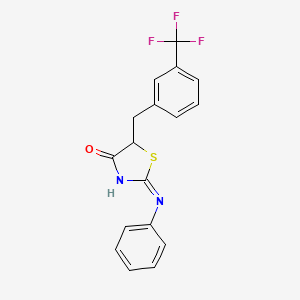

(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Description

This compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

- 3-(Trifluoromethyl)benzyl substituent at position 5, introducing strong electron-withdrawing effects and lipophilicity . Synthetic routes typically involve condensation of substituted benzaldehydes with 2-(phenylimino)thiazolidin-4-one precursors under acidic or basic catalysis .

Properties

IUPAC Name |

2-phenylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-4-5-11(9-12)10-14-15(23)22-16(24-14)21-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTMCFZBFJNDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301687-70-7 | |

| Record name | 2-(PHENYLIMINO)-5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a primary amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This reaction forms a thiazolidine ring.

Introduction of the Phenylimino Group: The phenylimino group is introduced via a condensation reaction between the thiazolidinone core and aniline or a substituted aniline.

Addition of the Benzyl Group: The benzyl group, particularly with a trifluoromethyl substitution, is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer and infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Findings from Comparative Analysis

Electron-Withdrawing Substituents :

- The trifluoromethyl (CF3) group in the target compound and compound 9 () enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neurodegenerative targets .

- Nitrofuran () introduces redox-active properties, boosting antimycobacterial activity .

Imino Group Modifications: Morpholinoimino () increases solubility but reduces aromatic interactions compared to phenylimino . Thiadiazolyl imino () enhances AChE inhibition through additional hydrogen bonding .

Biological Activity Trends :

- Anti-Alzheimer’s Activity : Compound 9 () and thiadiazole hybrids () show CF3 and methyl/benzyloxy substituents improve AChE binding .

- Anticonvulsant Activity : Ethylidene substituents () reduce steric bulk, aiding CNS penetration .

Synthetic Yields and Conditions: Piperidine-catalyzed reactions () achieve high yields (~81%) for morpholinoimino derivatives . Glacial acetic acid/sodium acetate systems () are standard for benzylidene condensation .

Biological Activity

(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a phenylimino group and a trifluoromethylbenzyl substituent, which may enhance its biological activity and solubility properties. Thiazolidin-4-ones are known for their potential as therapeutic agents, especially in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C19H15F3N2OS

- CAS Number : 301687-70-7

- Molecular Weight : 409.408 g/mol

The compound is characterized by a five-membered ring containing a sulfur atom and nitrogen, typical of thiazolidin-4-one derivatives. The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant promise in drug development due to their ability to interact with various biological targets. For instance, studies have shown that certain thiazolidinone derivatives possess potent anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring can significantly influence cytotoxic activity. Compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced activity against cancer cell lines, including Jurkat and HT-29 cells .

Antimicrobial Activity

Thiazolidin-4-one compounds have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Candida species . The compound's efficacy was compared to standard antibiotics, revealing superior performance in some cases.

The mechanism of action for this compound is closely tied to its interactions at the molecular level. It is believed that the compound may inhibit specific enzymes or proteins involved in cell proliferation and survival pathways in cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various thiazolidinone derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin, suggesting strong potential for further development as an anticancer agent .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of thiazolidinone derivatives found that this compound exhibited remarkable inhibitory effects against Candida krusei and Candida glabrata, outperforming fluconazole in some assays . This highlights the compound's potential as an alternative treatment option for fungal infections.

Table 1: Biological Activity Profiles of Thiazolidinone Derivatives

Table 2: Structure-Activity Relationship Analysis

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Para | Electron-donating | Increased anticancer activity |

| Meta | Halogen | Enhanced antimicrobial potency |

| Ortho | Alkyl group | Reduced solubility |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. A general procedure involves refluxing 2-(phenylimino)thiazolidin-4-one derivatives with 3-(trifluoromethyl)benzaldehyde in acetic acid with sodium acetate as a catalyst. Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios (e.g., 1:1.2 aldehyde-to-thiazolidinone) to improve yields . Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural characterization of this compound performed, and which analytical techniques are critical?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : SHELX software (e.g., SHELXL) is used for refining crystallographic data to confirm the (E)-configuration and molecular geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the thiazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and imine proton (δ ~8.5 ppm in ¹H NMR).

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens often include:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Ellman’s method for acetylcholinesterase (AChE) inhibition, using donepezil as a positive control .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like AChE?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Dock the compound into the AChE active site (PDB: 1EVE) to analyze interactions (e.g., π-π stacking with Trp86, hydrogen bonding with catalytic triad residues).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, calculating RMSD/RMSF values .

Q. What strategies resolve contradictions in reported synthetic yields for analogs of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 48–95% in thiazolidinone derivatives) may arise from:

- Catalyst choice : Substituting ammonium acetate with piperidine improves condensation efficiency .

- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (DMF/ethanol) impacts purity and yield .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The -CF₃ group increases logP (measured via shake-flask method), enhancing membrane permeability.

- Metabolic stability : In vitro microsomal assays (human liver microsomes) show prolonged half-life due to reduced oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.